molecular formula C5H4BrNO3S B14837784 3-Bromopyridine-2-sulfonic acid

3-Bromopyridine-2-sulfonic acid

Cat. No.: B14837784
M. Wt: 238.06 g/mol
InChI Key: SCBQTOCQKHSHHQ-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-sulfonic acid is a pyridine derivative featuring a bromine atom at the 3-position and a sulfonic acid (-SO₃H) group at the 2-position. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of the sulfonic acid group, which enhances solubility and influences reactivity.

Properties

Molecular Formula

C5H4BrNO3S

Molecular Weight

238.06 g/mol

IUPAC Name

3-bromopyridine-2-sulfonic acid

InChI

InChI=1S/C5H4BrNO3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,(H,8,9,10)

InChI Key

SCBQTOCQKHSHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-2-sulfonic acid typically involves the bromination of pyridine-2-sulfonic acid. One common method includes the addition of bromine to pyridine-2-sulfonic acid in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine-2-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonic acid group can participate in oxidation-reduction reactions under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromopyridine-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Carboxylic Acid Groups

3-Bromopyridine-2-carboxylic acid (CAS 61830-40-8)

  • Structure : Bromine at position 3, carboxylic acid (-COOH) at position 2.
  • Key Differences : The carboxylic acid group is less acidic (pKa ~2–3) compared to the sulfonic acid group (pKa ~-1). This impacts solubility and reactivity in substitution reactions .
  • Applications : Carboxylic acid derivatives are often used as intermediates in drug synthesis, such as anti-mycobacterial agents .

2-Bromopyridine-3-carboxylic acid

  • Structure : Bromine at position 2, carboxylic acid at position 3.
  • Key Differences : Positional isomerism alters electronic distribution. The bromine’s proximity to the carboxylic acid may sterically hinder nucleophilic substitutions compared to 3-bromo isomers .

Analogues with Trifluoromethyl and Methyl Substituents

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS 1010422-53-3)

  • Structure : Bromine at position 3, methyl and trifluoromethyl groups at positions 2 and 4.
  • Key Differences : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing but less polar than sulfonic acid, reducing solubility in aqueous systems. This compound’s similarity score to 3-bromopyridine-2-sulfonic acid is 0.87, indicating structural resemblance except for the -CF₃ group .

3-Bromo-5-methylpicolinic acid (CAS 1133116-49-0)

  • Structure : Bromine at position 3, methyl at position 5, and carboxylic acid at position 2.

Halogenated Analogues

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)

  • Structure : Bromine at position 3, chlorine at position 2, and -CF₃ at position 6.
  • Key Differences : The presence of chlorine enhances electrophilicity at position 2, making it more reactive toward nucleophilic aromatic substitution than sulfonic acid derivatives .

Comparative Data Table

Compound Name CAS Number Functional Groups/Substituents Similarity Score Key Properties/Applications
This compound N/A -Br (3), -SO₃H (2) Reference High solubility, potential catalysis
3-Bromopyridine-2-carboxylic acid 61830-40-8 -Br (3), -COOH (2) 0.83 Intermediate in anti-mycobacterial agents
2-Bromopyridine-3-carboxylic acid N/A -Br (2), -COOH (3) N/A Structural studies for aggregation patterns
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine 1010422-53-3 -Br (3), -CH₃ (2), -CF₃ (6) 0.87 Electronics and agrochemicals
3-Bromo-5-methylpicolinic acid 1133116-49-0 -Br (3), -CH₃ (5), -COOH (2) 0.79 Steric hindrance in synthesis

Research Findings and Implications

  • Electronic Effects : Sulfonic acid groups increase acidity and solubility compared to carboxylic acid or -CF₃ analogues, making this compound suitable for aqueous-phase reactions .
  • Reactivity : Bromine at position 3 in pyridine derivatives facilitates nucleophilic substitution at position 2 or 6, but steric effects from substituents (e.g., -CH₃) can alter reaction pathways .
  • Biological Activity : Carboxylic acid analogues exhibit anti-mycobacterial activity, suggesting that sulfonic acid derivatives could be explored for enhanced bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromopyridine-2-sulfonic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of 3-bromopyridine using fuming sulfuric acid under controlled temperatures (40–60°C). Reaction efficiency depends on stoichiometric ratios (e.g., H₂SO₄:pyridine = 3:1) and reaction time (4–6 hours). Post-synthesis, neutralization with NaOH yields the sulfonate salt. Monitor progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (mp ≈ 170–175°C, extrapolated from analogous sulfonic acids) . Optimize yield by adjusting catalyst concentration (e.g., SO₃ as a sulfonating agent) and quenching protocols to minimize byproducts like disulfonated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The sulfonic acid group induces deshielding in adjacent protons (δ ≈ 8.5–9.0 ppm for pyridine protons). Compare with 2-Bromopyridine-3-carboxylic acid (δ 8.7 ppm for H-6 in DMSO-d₆) .
  • IR Spectroscopy : Key peaks include S=O stretching (1170–1230 cm⁻¹) and O-H (sulfonic acid, broad ~2500–3000 cm⁻¹).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., Br and -SO₃H orientations) using single-crystal diffraction, as demonstrated for bromopyridine-carboxylic acid analogs .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to corrosive and irritant properties. In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention. Store in airtight containers at room temperature, away from bases to prevent neutralization .

Advanced Research Questions

Q. How do electronic effects of the bromine and sulfonic acid groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing -SO₃H group enhances electrophilicity at the pyridine C-2 position, facilitating Suzuki-Miyaura couplings. Bromine acts as a leaving group, with reactivity modulated by ligand choice (e.g., Pd(PPh₃)₄) and solvent polarity (1,4-dioxane/water mixtures). Compare with 5-Bromopyridine-2-carboxylic acid couplings, where carboxyl groups stabilize transition states . Computational DFT studies can map charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this compound?

  • Methodological Answer : Discrepancies may arise from variations in metal-ligand stoichiometry or solvent effects. Conduct systematic studies:

  • Control Experiments : Compare catalytic performance in anhydrous vs. aqueous conditions (sulfonic acid’s hygroscopicity affects active sites).
  • In Situ Characterization : Use XAS (X-ray absorption spectroscopy) to monitor metal coordination geometry during catalysis.
  • Meta-Analysis : Cross-reference datasets using platforms like PubChem to identify outliers or contextual factors (e.g., pH dependence) .

Q. How can computational modeling predict the solubility and transport properties of this compound in polymer matrices?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to study sulfonic acid’s interaction with ionomers (e.g., Nafion®). Key parameters:

  • Hydration Energy : Calculate using DFT (ΔG ≈ −40 kJ/mol for sulfonate-water interactions).
  • Diffusion Coefficients : Model proton transport pathways in hydrated membranes, leveraging PFSA ionomer frameworks . Validate predictions with experimental conductivity measurements (e.g., impedance spectroscopy).

Q. What are the challenges in analyzing degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Degradation intermediates (e.g., sulfone or debrominated products) require advanced analytical workflows:

  • LC-MS/MS : Track molecular ions (m/z ≈ 238 for parent compound) and fragment patterns.
  • EPR Spectroscopy : Detect radical species (e.g., SO₃⁻) during UV/H₂O₂ treatment.
  • Isotopic Labeling : Use ¹⁸O-water to trace oxygen incorporation into degradation products .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported pKa values for this compound?

  • Methodological Answer :

  • Standardize Conditions : Measure pKa at constant ionic strength (e.g., 0.1 M KCl) using potentiometric titration.
  • Compare Substituent Effects : Contrast with 2-Bromopyridine-3-carboxylic acid (pKa ≈ 1.8 for -COOH) to isolate electronic contributions .
  • Validate via UV-Vis : Monitor pH-dependent absorbance shifts (λ ≈ 270 nm for sulfonate deprotonation) .

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